Maduramicina

Descripción general

Descripción

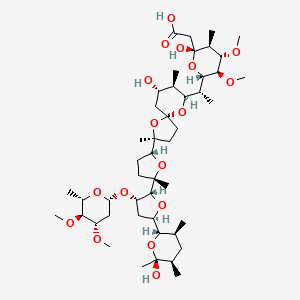

La maduramicina es un antibiótico ionóforo poliéter de origen natural que se aisló por primera vez del actinomiceto Actinomadura rubra. Se utiliza principalmente en medicina veterinaria como agente antiprotozoario para prevenir la coccidiosis en aves de corral . El compuesto tiene una fórmula molecular de C47H80O17 y una masa molar de 917,140 g/mol .

Aplicaciones Científicas De Investigación

La maduramicina tiene varias aplicaciones de investigación científica:

Medicina veterinaria: Se utiliza ampliamente como agente anticoccidial en aves de corral para prevenir y controlar la coccidiosis

Farmacología: La investigación ha explorado su potencial para inhibir la proliferación celular e inducir la apoptosis en varios tipos de células.

Seguridad alimentaria: Los estudios han desarrollado métodos para detectar y cuantificar los residuos de this compound en productos alimenticios, asegurando la seguridad alimentaria.

Nanotecnología: Se han desarrollado portadores lipídicos nanoestructurados cargados con this compound para mejorar su efecto anticoccidial y reducir la toxicidad.

Mecanismo De Acción

La maduramicina ejerce sus efectos al formar complejos con cationes (especialmente sodio, potasio y calcio), promoviendo su transporte a través de las membranas celulares . Esto aumenta la presión osmótica dentro de los protozoos, inhibiendo las funciones mitocondriales como la oxidación del sustrato y la hidrólisis de ATP, lo que finalmente lleva a la muerte celular . Además, se ha demostrado que la this compound induce la apoptosis dependiente de caspasas en ciertos tipos de células .

Análisis Bioquímico

Biochemical Properties

Maduramicin plays a crucial role in biochemical reactions by selectively binding to monovalent cations such as potassium, rubidium, sodium, lithium, and cesium ions. This selective binding facilitates the transport of these ions across biological membranes, disrupting the ionic balance within cells . Maduramicin interacts with various enzymes and proteins, including those involved in ion transport and mitochondrial functions. For instance, it inhibits certain mitochondrial functions such as substrate oxidation and ATP hydrolysis, leading to cell death in protozoa .

Cellular Effects

Maduramicin exerts significant effects on various cell types and cellular processes. In myocardial cells, it has been observed to arrest the cell cycle at the G0/G1 phase by inhibiting the AKT-Cyclin D1 signaling pathway . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, maduramicin has been shown to cause skeletal muscle and heart cell damage, resulting in degeneration and heart failure if improperly used .

Molecular Mechanism

At the molecular level, maduramicin functions by forming complexes with cations, particularly Na+, K+, and Ca2+, promoting their transport across cell membranes . This action increases osmotic pressure within cells, disrupting mitochondrial functions and leading to cell death. The compound also inhibits oxidative phosphorylation by dysregulating ion concentrations, which further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of maduramicin change over time. Studies have shown that maduramicin can cause protracted clinical courses, including toxic polyneuropathy, rhabdomyolysis, and acute renal failure . The compound’s stability and degradation over time can influence its long-term effects on cellular function, with observed toxicities in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of maduramicin vary with different dosages in animal models. At therapeutic doses, it effectively controls coccidiosis in poultry. At higher doses, it can cause severe toxicity, including necrosis or degeneration of cardiac and skeletal muscles . The narrow safety range of maduramicin necessitates careful dosage control to avoid adverse effects .

Metabolic Pathways

Maduramicin is involved in several metabolic pathways, including those related to ion transport and mitochondrial function. It affects metabolic flux by altering ion concentrations within cells, leading to changes in metabolite levels . The compound’s interaction with enzymes such as Ca2±ATPase further influences its metabolic effects .

Transport and Distribution

Maduramicin is transported and distributed within cells and tissues through its interaction with cation transporters and binding proteins. Its lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in specific tissues . This distribution is crucial for its antiprotozoal activity, as it targets the intracellular environment of protozoa .

Subcellular Localization

The subcellular localization of maduramicin is primarily within the mitochondria, where it exerts its effects on ion transport and mitochondrial functions . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its activity and function within cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La maduramicina se produce típicamente mediante procesos de fermentación que involucran la bacteria Actinomadura rubra . El proceso de fermentación implica el cultivo de la bacteria en un medio adecuado bajo condiciones controladas para producir el compuesto. El caldo de fermentación se extrae y purifica para aislar la this compound .

Métodos de producción industrial

En entornos industriales, la this compound a menudo se formula como this compound amónica, que es más estable y fácil de manejar. Un método consiste en disolver this compound amónica en un solvente como el acetato de etilo, seguido de la pulverización de la solución sobre un material portador como el almidón de maíz o el carbonato de calcio en un lecho fluidizado . Este método asegura una mezcla uniforme y evita problemas de toxicidad debido a una distribución desigual .

Análisis De Reacciones Químicas

Tipos de reacciones

La maduramicina experimenta varias reacciones químicas, incluida la complejación con cationes (como sodio, potasio y calcio), lo que facilita su transporte a través de las membranas celulares . Esta actividad ionófora es crucial para su función biológica.

Reactivos y condiciones comunes

Las reacciones de complejación típicamente ocurren en condiciones fisiológicas, donde la this compound forma complejos con cationes, aumentando la presión osmótica dentro de las células . Este proceso inhibe las funciones mitocondriales como la oxidación del sustrato y la hidrólisis de ATP, lo que lleva a la muerte celular en los protozoos .

Principales productos formados

Los productos principales de las reacciones de la this compound son los complejos ionóforo-catión, que alteran el equilibrio iónico celular y conducen a la muerte de los protozoos diana .

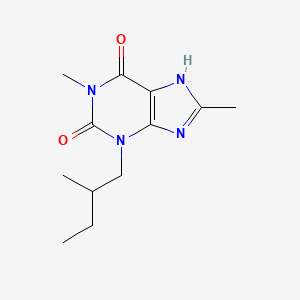

Comparación Con Compuestos Similares

La maduramicina es parte de la clase de antibióticos ionóforos poliéteres, que incluye otros compuestos como la monensina y la salinomicina . En comparación con estos compuestos, la this compound es más potente y tiene un espectro de actividad más amplio contra las coccidias . También tiene un margen de seguridad más estrecho, lo que requiere una dosificación cuidadosa para evitar la toxicidad .

Compuestos similares

Monensina: Otro ionóforo poliéter utilizado como agente anticoccidial en aves de corral.

Salinomicina: Un ionóforo poliéter con aplicaciones similares pero mayor toxicidad en comparación con la this compound.

La combinación única de la this compound de alta potencia y actividad ionófora específica la convierte en una herramienta valiosa en medicina veterinaria e investigación científica.

Propiedades

IUPAC Name |

2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVUEZAROXKXRT-VQLSFVLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044546 | |

| Record name | Maduramicin alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79356-08-4, 84878-61-5 | |

| Record name | Maduramicin α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79356-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | X 14868A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maduramicin alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maduramicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MADURAMICIN ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S6GVE3CIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

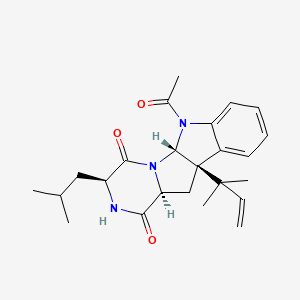

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)

![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)

![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)

![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)